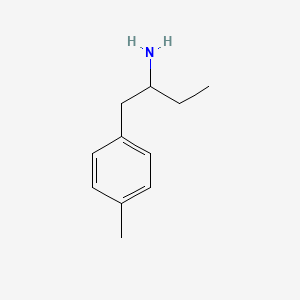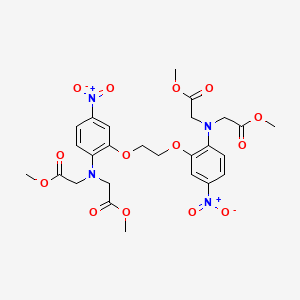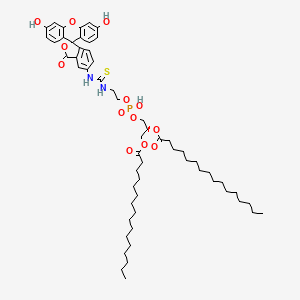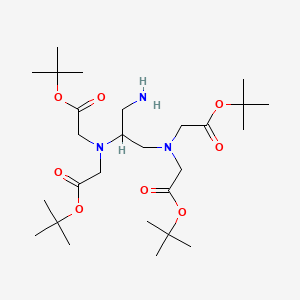
rac-1-Stearoyl-3-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-Stearoyl-3-chloropropanediol-d5: is a synthetic analogue of stearic acid, derived from the 3-chloropropanediol compound family. This compound is extensively utilized in scientific research, particularly in biochemical and physiological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Stearoyl-3-chloropropanediol-d5 involves the esterification of stearic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification steps are also scaled up, often involving automated chromatography systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: rac-1-Stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
rac-1-Stearoyl-3-chloropropanediol-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of similar compounds.
Biology: Employed in studies involving lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of rac-1-Stearoyl-3-chloropropanediol-d5 involves its interaction with specific enzymes and receptors in biological systems. The compound can modulate enzyme activity, affecting metabolic pathways and cellular processes. Its molecular targets include enzymes involved in lipid metabolism and signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
rac-1-Stearoyl-3-chloropropanediol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling allows for more precise analytical studies and tracking in biological systems. Similar compounds include:
rac-1-Stearoyl-3-chloropropanediol: The non-deuterated version of the compound.
Stearic acid esters: Other esters of stearic acid with different alcohols.
3-Chloropropanediol derivatives: Compounds derived from 3-chloropropanediol with various ester groups.
This detailed article should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1795785-84-0 |
|---|---|
Molecular Formula |
C21H41ClO3 |
Molecular Weight |
382.037 |
IUPAC Name |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3/t20-/m1/s1/i18D2,19D2,20D |
InChI Key |
FNBUARDMABVKGD-UFLVOREESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Synonyms |
Octadecanoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; Stearic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; 3-Chloro-1,2-propanediol-d5 1-Stearate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-(+)-TimololEther](/img/structure/B586931.png)



![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)
